An In-depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS 1246404-48-7)
An In-depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS 1246404-48-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Arylboronic acids, in particular, have risen to prominence as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a uniquely functionalized member of this class: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. With its distinct substitution pattern—an activating ethoxy group, a modulating fluoro substituent, and a reactive formyl handle, all in proximity to the boronic acid moiety—this compound presents a compelling scaffold for the synthesis of complex molecular architectures. Its potential applications in the construction of novel pharmaceutical agents and advanced materials are of significant interest to the scientific community. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, properties, reactivity, and safe handling, to empower researchers in leveraging its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. This section details the key properties of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid.
General Properties
| Property | Value |
| CAS Number | 1246404-48-7[1] |
| Molecular Formula | C₉H₁₀BFO₄[1] |
| Molecular Weight | 211.98 g/mol [1] |
| Appearance | Solid (Typical) |
| Storage Conditions | Sealed in a dry environment at 2-8°C[1] |
Spectroscopic Characterization
While specific, experimentally-derived spectra for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not widely published in peer-reviewed literature, data for analogous compounds provide a strong basis for predicting its spectral features. The following tables provide expected ranges and key characteristics based on the analysis of similar formyl- and fluoro-substituted phenylboronic acids.[2]
Table 1.2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic (CHO) | ~9.9 - 10.1 | s | The ortho-substitution may influence the exact shift. |
| Aromatic (Ar-H) | ~7.0 - 7.8 | m | Complex splitting patterns are expected due to the fluorine and other substituents. |
| Boronic Acid (B(OH)₂) | ~8.3 - 8.5 | br s | A broad singlet is characteristic of boronic acid protons. |
| Ethoxy (-OCH₂CH₃) | ~4.1 - 4.3 (CH₂) | q | |
| Ethoxy (-OCH₂CH₃) | ~1.3 - 1.5 (CH₃) | t |
Table 1.2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~190 - 193 | The electronic environment will influence the precise shift. |
| Aromatic (Ar-C) | ~115 - 160 | Complex signals with C-F coupling are expected. |
| Carbon-Boron (C-B) | ~130 - 135 | Often a broad signal. |
| Ethoxy (-OCH₂CH₃) | ~64 - 66 (CH₂) | |
| Ethoxy (-OCH₂CH₃) | ~14 - 16 (CH₃) |
Table 1.2.3: Predicted Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Boronic Acid) | 3200 - 3500 | Broad |
| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium |
| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |
| B-O Stretch | ~1350 - 1380 | Strong |
Table 1.2.4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 212.07 | Molecular ion |
| [M-H₂O]⁺ | 194.06 | Loss of water is a common fragmentation pathway for boronic acids. |
Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the borylation of an appropriately functionalized aryl halide or through a directed ortho-metalation-borylation sequence.
General Synthetic Approach
A plausible and commonly employed method for the synthesis of compounds like 4-Ethoxy-3-fluoro-2-formylphenylboronic acid involves a lithium-halogen exchange of a substituted aryl bromide followed by quenching with a trialkyl borate and subsequent hydrolysis.[3]
Caption: General workflow for the synthesis of arylboronic acids.
Illustrative Synthetic Protocol
Step 1: Protection of the Aldehyde (if necessary)
-
The aldehyde functionality may need to be protected, for example, as a diethyl acetal, to prevent reaction with the organolithium reagent in the subsequent step.
Step 2: Lithium-Halogen Exchange and Borylation
-
Dissolve the protected bromo-precursor in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Add trimethyl borate, B(OMe)₃, dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the boronate ester and remove the protecting group.
-
Stir the mixture vigorously for several hours until deprotection is complete (as monitored by TLC or LC-MS).
Step 4: Work-up and Purification
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final 4-Ethoxy-3-fluoro-2-formylphenylboronic acid.
Purification of Formylphenylboronic Acids
A general method for the purification of crude formylphenylboronic acids involves an acid-base extraction procedure.[4]
-
Suspend the crude boronic acid in water and cool to approximately 10 °C.
-
Slowly add an aqueous base (e.g., 10% NaOH) dropwise, maintaining the temperature and keeping the pH between 8 and 11.
-
Filter off any insoluble organic impurities.
-
Extract the aqueous phase with a non-polar organic solvent (e.g., toluene) to remove further impurities.
-
Cool the aqueous phase again to 10 °C and re-acidify with an acid (e.g., 10% HCl) to precipitate the purified boronic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum or a stream of nitrogen.
Reactivity and Applications in Synthesis
The unique substitution pattern of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of boronic acid chemistry is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Reactivity:
-
Substituent Effects: The electron-donating ethoxy group can enhance the rate of the transmetalation step in the catalytic cycle. Conversely, the electron-withdrawing fluoro and formyl groups can decrease electron density on the boron atom, potentially slowing down the reaction. However, with optimized conditions, even electron-deficient boronic acids are effective coupling partners.[2]
-
Ortho-Formyl Group: The presence of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and potential side reactions. It also provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Potential Application in the Synthesis of Lorlatinib (PF-06463922)
While not definitively confirmed in publicly available literature, the structure of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid makes it a plausible intermediate in the synthesis of complex pharmaceutical agents. One such potential application is in the synthesis of Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor used in cancer therapy.[6] The core structure of Lorlatinib contains a substituted fluorophenyl moiety that could potentially be constructed using this boronic acid as a key building block in a Suzuki-Miyaura coupling step. Further investigation of patented synthetic routes is warranted to confirm this connection.[7]
Other Potential Reactions
Beyond the Suzuki-Miyaura reaction, the dual functionality of this compound opens up possibilities for other transformations:
-
Petasis Reaction: A multi-component reaction involving the boronic acid, an amine, and a carbonyl compound to form α-amino acids.
-
Chan-Lam Coupling: A copper-catalyzed reaction for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).
-
Condensation Reactions: The formyl group can readily undergo condensation with various nucleophiles to form imines, oximes, and hydrazones, which can be further modified.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Hazard Identification
Based on the Safety Data Sheet (SDS), 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word is "Warning".[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its unique combination of substituents allows for fine-tuning of its reactivity and provides multiple avenues for further molecular elaboration. While detailed experimental data for this specific compound remains somewhat limited in the public domain, the principles governing the reactivity of arylboronic acids are well-established, providing a solid foundation for its application. As the demand for novel and complex molecular architectures continues to grow, particularly in the pharmaceutical industry, it is anticipated that the utility of versatile building blocks like 4-Ethoxy-3-fluoro-2-formylphenylboronic acid will become increasingly recognized and exploited. Further research into its specific applications and the publication of detailed experimental procedures will undoubtedly accelerate its adoption by the wider scientific community.
References
-
Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. (n.d.). PubChem. Retrieved from [Link]
- Crystalline form of lorlatinib free base. (2019). Google Patents.
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). ACS Publications. Retrieved from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2003). ResearchGate. Retrieved from [Link]
-
13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). RSC Publishing. Retrieved from [Link]
- Process for preparing highly pure formylphenylboronic acids. (2002). Google Patents.
Sources
- 1. 1246404-48-7|(4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. US10420749B2 - Crystalline form of lorlatinib free base - Google Patents [patents.google.com]
